Product packaging for 4-(Aminomethyl)-6,7-dimethoxycoumarin(Cat. No.:CAS No. 123891-64-5)

4-(Aminomethyl)-6,7-dimethoxycoumarin

Cat. No.: B052352
CAS No.: 123891-64-5
M. Wt: 235.24 g/mol
InChI Key: AXXVGQYUBHDGBK-UHFFFAOYSA-N
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Description

4-(Aminomethyl)-6,7-dimethoxycoumarin is a strategically functionalized coumarin derivative of significant interest in biochemical and pharmacological research. Its core structure, the 6,7-dimethoxycoumarin, is a well-characterized fluorophore known for its strong blue fluorescence, high quantum yield, and photostability. The critical 4-aminomethyl modification introduces a primary amine group, making this compound an essential building block for the synthesis of advanced fluorescent probes and enzyme substrates via conjugation with carboxylic acids, activated esters, or other electrophilic groups.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H13NO4 B052352 4-(Aminomethyl)-6,7-dimethoxycoumarin CAS No. 123891-64-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(aminomethyl)-6,7-dimethoxychromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO4/c1-15-10-4-8-7(6-13)3-12(14)17-9(8)5-11(10)16-2/h3-5H,6,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXXVGQYUBHDGBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=CC(=O)O2)CN)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 4 Aminomethyl 6,7 Dimethoxycoumarin

Established Synthetic Pathways to 4-(Aminomethyl)-6,7-dimethoxycoumarin (B14645)

The synthesis of this compound is strategically centered around the use of a highly reactive precursor, which allows for the efficient introduction of the key aminomethyl group.

A well-established method for the preparation of primary amines from alkyl halides is the Gabriel synthesis. wikipedia.orgmasterorganicchemistry.com This pathway is a highly probable route for synthesizing this compound. The first step involves the N-alkylation of potassium phthalimide (B116566) with 4-(bromomethyl)-6,7-dimethoxycoumarin. In this SN2 reaction, the phthalimide anion acts as an ammonia (B1221849) surrogate, attacking the electrophilic bromomethyl group to form N-[[6,7-dimethoxy-2-oxo-2H-1-benzopyran-4-yl]methyl]phthalimide. masterorganicchemistry.comlibretexts.org The phthalimide group serves as a protecting group for the amine, preventing the over-alkylation that often plagues direct amination reactions with ammonia. masterorganicchemistry.com The final step to liberate the primary amine involves the cleavage, or reduction, of this phthalimidyl group.

One of the most common methods for cleaving the phthalimide protecting group in the Gabriel synthesis is the Ing-Manske procedure, which utilizes hydrazine (B178648) (N₂H₄). wikipedia.org Treating the intermediate, N-[[6,7-dimethoxy-2-oxo-2H-1-benzopyran-4-yl]methyl]phthalimide, with hydrazine in a suitable solvent such as ethanol (B145695) results in a nucleophilic acyl substitution. The hydrazine attacks the carbonyl carbons of the phthalimide ring, leading to the formation of a stable cyclic phthalhydrazide (B32825) precipitate and the desired primary amine, this compound. libretexts.org While effective, this method can sometimes present challenges in separating the product from the phthalhydrazide byproduct. wikipedia.org Alternative methods for the cleavage step include acidic or basic hydrolysis, which yield phthalic acid or its salt, respectively, alongside the target amine. libretexts.org

The versatility and reactivity of 4-(bromomethyl)-6,7-dimethoxycoumarin position it as the crucial starting material for the synthesis of the target compound and its derivatives. chemimpex.comsigmaaldrich.com The bromomethyl group at the 4-position is highly reactive, making it an excellent electrophile for substitution reactions with various nucleophiles. chemimpex.com This enhanced reactivity is fundamental to synthetic strategies like the Gabriel synthesis, where the carbon-bromine bond is readily cleaved by the incoming phthalimide anion. masterorganicchemistry.com Its role as a key intermediate facilitates the creation of a diverse range of molecules, including fluorescent probes and other biologically active compounds, by allowing for controlled and specific functionalization at the 4-position. chemimpex.com An efficient and simple method has been developed for the synthesis of related 4-arylaminomethyl coumarins through the condensation of 4-bromomethylcoumarins with an amine, underscoring the utility of the bromo-intermediate. researchgate.net

Derivatization Strategies and Structure-Activity Relationship (SAR) Considerations

The core structure of this compound offers multiple sites for chemical modification to explore structure-activity relationships (SAR). Strategic derivatization of the methoxy (B1213986) groups and the aminomethyl functionality allows for the fine-tuning of the molecule's physicochemical properties and biological interactions.

The substitution pattern on the benzene (B151609) ring of the coumarin (B35378) scaffold is a critical determinant of biological activity. Specifically, substituents at the C-6 and C-7 positions are common features in coumarins exhibiting a range of pharmacological effects, including antibacterial, antifungal, and neuroprotective properties. nih.gov The parent compound for this series, 6,7-dimethoxycoumarin (scoparone), is known to possess vasodilator and antihypertensive properties. nih.gov

Computational studies have indicated that the presence and nature of these groups significantly influence the molecule's electronic properties. The 6,7-dimethoxy arrangement results in a lower ionization potential compared to the 6,7-dihydroxy equivalent (esculetin), suggesting a potentially higher antioxidant capacity due to the strong positive resonance effect of the methoxy groups. walisongo.ac.id Conversely, studies on other biological targets, such as xanthine (B1682287) oxidase, have shown that the 6,7-dihydroxy substitution pattern provides a high affinity for the enzyme's binding site. nih.gov This suggests that the strategic modulation of the methoxy groups—for instance, through selective demethylation to hydroxyls or conversion to other alkoxy groups—is a key strategy for optimizing activity towards specific biological targets.

CompoundSubstituents (R6, R7)Observed Property/ActivityReference
Scoparone-OCH₃, -OCH₃Vasodilator and antihypertensive activity. nih.gov
Esculetin-OH, -OHHigh affinity for xanthine oxidase; potent radical scavenger. nih.gov
6,7-Dimethoxycoumarin-OCH₃, -OCH₃Lower ionization potential (higher predicted antioxidant activity) compared to dihydroxy derivative. walisongo.ac.id

The 4-position of the coumarin ring is a prime location for introducing diverse functionalities to modulate the molecule's properties. Starting from the 4-(bromomethyl) intermediate, the primary amine of this compound can be further derivatized, or alternatively, the bromo-intermediate can be reacted with a wide range of nucleophiles. This allows for the introduction of various basic groups (e.g., secondary or tertiary amines, cyclic amines) and polar moieties (e.g., carboxylic acids, amides).

These modifications can profoundly impact the compound's solubility, cell permeability, and ability to interact with biological targets. For example, the introduction of a carboxylic acid at the 4-position of a coumarin has been explored as a strategy to enhance aqueous solubility. binghamton.edu In other studies, adding a carboxymethyl group at the C-4 position of a related coumarin (daphnetin) was found to significantly boost its antioxidant activity. mdpi.com The synthesis of various heterocyclic structures at the 4-position has also been shown to yield compounds with antibacterial properties. researchgate.net This highlights that derivatization at this site is a versatile strategy for generating libraries of compounds with a wide spectrum of biological and physicochemical profiles.

Modification at 4-PositionExample MoietyPotential ImpactReference
Introduction of Polar GroupsCarboxylic Acid (-CH₂-COOH)Enhanced aqueous solubility, potentially altered biological activity. binghamton.edu
Further AminationSecondary/Tertiary Amines (-CH₂-NRR')Modulation of basicity, receptor binding, and pharmacokinetic properties. researchgate.net
Heterocycle FormationThiazolidinoneIntroduction of new pharmacophores, leading to novel biological activities like antibacterial effects. researchgate.net
Esterification/Amidation of a Carboxy-handle-CH₂-COOR / -CH₂-CONR₂Creation of prodrugs or compounds with altered cell permeability. mdpi.com

Formation of Conjugates and Bioconjugates for Specific Applications

The primary amino group on the methyl substituent at the 4-position of this compound serves as a crucial reactive handle for the synthesis of various conjugates and bioconjugates. This functional group allows for the covalent linkage of the coumarin fluorophore to a wide array of molecules, including peptides, proteins, nucleic acids, and other small molecules, primarily through the formation of stable amide bonds.

The formation of an amide linkage is a cornerstone of bioconjugation chemistry, typically achieved by reacting the amine with an activated carboxylic acid. luxembourg-bio.comnih.gov For a target molecule containing a carboxylic acid, coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt) are commonly employed to activate the carboxyl group, making it susceptible to nucleophilic attack by the primary amine of the coumarin derivative. nih.gov This reaction results in a stable amide bond, covalently linking the fluorescent coumarin to the target molecule.

This conjugation strategy is foundational for creating fluorescent probes for biological imaging and assays. For instance, while not the exact compound, a similar methodology is seen in the synthesis of 4-{[(4-methyl-coumarin-7-yl)amino]methyl}-coumarin derivatives, where a condensation reaction occurs between an aminocoumarin and a bromomethylcoumarin. researchgate.net In the case of this compound, its conjugation to biomolecules can yield probes for fluorescence microscopy, flow cytometry, and high-throughput screening.

A key application of such coumarin bioconjugates is in the development of fluorogenic enzyme substrates. The fluorescence of a coumarin can be significantly diminished or "quenched" when it is conjugated to another molecule via an amide bond at the 4-methyl position. researchgate.net This quenching effect can be reversed if the amide bond is cleaved. By conjugating the coumarin to a peptide sequence specifically recognized and cleaved by a particular enzyme (e.g., a protease), a highly sensitive fluorogenic substrate can be created. In its conjugated state, the probe is non-fluorescent; however, upon enzymatic cleavage of the amide bond, the unquenched this compound is released, leading to a strong fluorescent signal. This "turn-on" fluorescence provides a direct measure of enzyme activity.

Reagent ClassExample ReagentsPurpose in ConjugationResulting Linkage
CarbodiimidesEDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)Activates carboxylic acids for reaction with amines.Amide Bond
N-Hydroxysuccinimide EstersHOBt (1-hydroxybenzotriazole), NHS (N-hydroxysuccinimide)Used with carbodiimides to increase coupling efficiency and form more stable active esters.Amide Bond
AminesThis compoundProvides the nucleophilic group for covalent attachment of the fluorophore.Amide Bond

General Reaction Mechanisms in Coumarin Synthesis Relevant to the Compound

Nucleophilic Substitution Reactions

Nucleophilic substitution is a fundamental reaction mechanism relevant to the synthesis and modification of this compound and its derivatives. The primary amine of the aminomethyl group at the C4 position is a potent nucleophile, capable of participating in a variety of substitution reactions.

A highly relevant example is the synthesis of N-substituted coumarin derivatives through the condensation of an amine with a haloalkyl-substituted coumarin. For instance, an efficient method has been developed for synthesizing 4-arylaminomethyl coumarins by reacting a 4-bromomethylcoumarin with an amino-functionalized molecule, such as 7-amino-4-methylcoumarin. researchgate.net In this SN2 reaction, the nucleophilic amino group attacks the electrophilic carbon of the bromomethyl group, displacing the bromide leaving group and forming a new carbon-nitrogen bond. This reaction is typically carried out under mild conditions and results in high yields. researchgate.net The same principle applies directly to this compound, where its primary amine can act as the nucleophile to react with various electrophiles (e.g., alkyl halides, epoxides, acyl chlorides) to generate a diverse range of functionalized derivatives.

While less common for the electron-rich, activated benzene ring of 6,7-dimethoxycoumarin, nucleophilic aromatic substitution (SNAr) is an important mechanism in the broader context of heterocyclic chemistry. SNAr reactions involve the substitution of a leaving group on an aromatic ring by a nucleophile. mdpi.com This process typically requires the aromatic ring to be activated by electron-withdrawing groups, which is not the case for the subject compound. However, this mechanism is crucial in the synthesis of other functionalized coumarins and related heterocyclic systems. mdpi.comisca.me

Lactone Ring Opening and Intramolecular Rearrangements in Related Coumarin Derivatives

Lactone Ring Opening

The α,β-unsaturated lactone (α-pyrone) ring is the defining feature of the coumarin scaffold and is susceptible to nucleophilic attack, particularly under basic conditions. The hydrolysis of the coumarin lactone ring has been investigated and is known to proceed via nucleophilic acyl substitution. isca.mescirp.org

In the presence of a strong nucleophile like a hydroxide (B78521) ion (OH⁻), the attack occurs at the electrophilic carbonyl carbon (C2) of the lactone. scirp.orgresearchgate.net This leads to the cleavage of the ester bond and the opening of the pyrone ring. The initial product is a salt of a coumarinic acid, which has a cis configuration at the double bond. scirp.org This intermediate can then undergo isomerization to the more thermodynamically stable trans isomer, a salt of a coumaric acid. researchgate.net This ring-opening reaction is a key consideration in the handling and application of coumarin derivatives, as it can be triggered by high pH environments. The stability of the lactone can be influenced by substituents on the coumarin ring.

ConditionReactionIntermediate ProductFinal Product
Basic (e.g., NaOH)Nucleophilic attack on carbonyl C2Coumarinate salt (cis-isomer)Coumarate salt (trans-isomer)
AcidicReversible, equilibrium favors lactoneProtonated coumarinRing-closed coumarin

Intramolecular Rearrangements

Intramolecular rearrangements are powerful transformations in organic synthesis that can create complex molecular architectures from simpler precursors. In the chemistry of coumarin derivatives, several types of rearrangements are prominent.

The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution. wikipedia.org This reaction has been effectively used in the synthesis of 7-aminocoumarins from 7-hydroxycoumarin precursors. nih.govacs.org The process typically involves the conversion of a 7-hydroxycoumarin to an ether, which is then subjected to conditions that promote the intramolecular attack of a nucleophile onto the aromatic ring, leading to the displacement of the ether linkage and the formation of a new C-N or C-S bond. nih.govursinus.edu This rearrangement provides a transition-metal-free method for synthesizing N-substituted aminocoumarins under mild conditions. acs.org

Another significant rearrangement in coumarin chemistry is the Claisen rearrangement , a scispace.comscispace.com-sigmatropic rearrangement of an allyl aryl ether. scispace.com This reaction is a classic method for forming carbon-carbon bonds and has been applied to the synthesis of coumarin derivatives. For example, the Claisen rearrangement of an allyloxycoumarin can be used to introduce an allyl group onto the coumarin nucleus, which can then be further functionalized. mdpi.com This method has been utilized in sequential reactions, such as a Claisen rearrangement followed by a radical cyclization, to construct complex coumarin-annulated polycyclic heterocycles. mdpi.com

Fluorescent Characteristics and Advanced Spectroscopic Investigations

Spectroscopic Techniques for Compound Characterization

Mass Spectrometry for Molecular Confirmation

Mass spectrometry is a critical analytical technique used to confirm the molecular weight and elemental composition of a compound. For 4-(Aminomethyl)-6,7-dimethoxycoumarin (B14645) (molecular formula: C₁₂H₁₃NO₄), the expected molecular weight is 235.24 g/mol . scbt.com In mass spectrometry, this would be observed as a molecular ion peak (M+) at an m/z (mass-to-charge ratio) value corresponding to this weight.

α-cleavage: The bond adjacent to the amino group could break, leading to the loss of the aminomethyl group (-CH₂NH₂) or a portion thereof.

Loss of methoxy (B1213986) groups: Fragmentation could involve the loss of one or both methoxy groups (-OCH₃).

Cleavage of the coumarin (B35378) ring: The heterocyclic ring system itself can undergo fragmentation.

High-resolution mass spectrometry (HRMS) would be instrumental in distinguishing between fragments with the same nominal mass but different elemental compositions, such as the loss of CO versus C₂H₄. benthamopen.com This technique provides precise mass measurements, allowing for the unambiguous determination of the molecular formula of the parent ion and its fragments, thereby confirming the identity of this compound.

Interactive Data Table: Predicted Mass Spectrometry Fragments

Fragment DescriptionPredicted m/z
Molecular Ion [M]⁺235.24
Loss of CH₃ from methoxy group [M-CH₃]⁺220.21
Loss of CO from pyrone ring [M-CO]⁺207.24
Loss of aminomethyl group [M-CH₂NH₂]⁺205.23

Advanced Fluorescence Microscopy and Imaging Applications

Coumarin derivatives are widely recognized as valuable fluorescent probes in biological imaging due to their sensitivity to the microenvironment. nih.gov While specific applications of this compound in advanced fluorescence microscopy are not extensively documented in the available literature, its properties as a fluorescent labeling reagent suggest its potential utility in this field. scbt.com

The primary amino group on this compound allows for its covalent attachment to various biomolecules, such as proteins and carboxylic acids, through well-established bioconjugation techniques. This labeling capability is fundamental for a range of fluorescence microscopy applications, including immunofluorescence, where the dye can be conjugated to antibodies to visualize specific cellular targets.

The general class of coumarin dyes has been employed in various advanced microscopy techniques. For instance, their photophysical properties are suitable for techniques like Förster Resonance Energy Transfer (FRET) to study molecular interactions and conformational changes. The environmental sensitivity of some coumarins can also be exploited to probe local changes in polarity or viscosity within cellular compartments.

Given its structural similarities to other fluorescent coumarins, it is plausible that this compound could be utilized in:

Confocal Laser Scanning Microscopy (CLSM): For high-resolution imaging of labeled structures within cells and tissues.

Two-Photon Microscopy: The coumarin scaffold can often be excited by two-photon absorption, allowing for deeper tissue imaging with reduced phototoxicity.

Super-Resolution Microscopy: With appropriate photophysical characteristics, coumarin-based dyes can be used in techniques like STED (Stimulated Emission Depletion) or PALM/STORM (Photoactivated Localization Microscopy/Stochastic Optical Reconstruction Microscopy) to achieve nanoscale resolution.

However, without specific research demonstrating the use of this compound in these advanced imaging modalities, its applicability remains speculative. Further studies are required to characterize its performance as a fluorescent probe for cellular and subcellular imaging.

Applications in Analytical Chemistry and Chemical Biology

Fluorescent Labeling Reagent in Chromatographic Techniques

4-(Aminomethyl)-6,7-dimethoxycoumarin (B14645) serves as a highly effective fluorescent tag, particularly in the analysis of molecules that lack a native chromophore or fluorophore. By covalently attaching this coumarin (B35378) derivative to a target analyte, the analyte can be readily detected and quantified using fluorescence detectors, which offer superior sensitivity compared to standard UV-Vis detectors.

In High-Performance Liquid Chromatography (HPLC), derivatization is a technique used to chemically modify an analyte to enhance its detection or improve its chromatographic separation. This compound has been synthesized and successfully utilized as a pre-column fluorescence derivatization reagent. frontiersin.org This process involves reacting the analyte with the coumarin reagent before injecting the sample into the HPLC system. The amino group on the this compound molecule readily reacts with specific functional groups, such as carboxylic acids, to form a stable, highly fluorescent derivative that can be easily separated and detected. frontiersin.org

The primary application of this compound as a derivatization agent is in the analysis of carboxylic acids. frontiersin.org Many biologically and environmentally important carboxylic acids are challenging to detect using standard HPLC methods due to their poor UV absorbance and lack of fluorescence.

By converting these acids into their corresponding fluorescent coumarin amides, their detectability is significantly enhanced. Research has demonstrated that this derivatization method allows for simple and rapid HPLC assays of carboxylic acids with high sensitivity and good separability. frontiersin.org Under optimized conditions, the detection limit for derivatized carboxylic acids can be as low as 20–50 femtomoles (fmol) per injection, showcasing the method's remarkable sensitivity. frontiersin.org

Table 1: Performance Characteristics of this compound in HPLC

Parameter Finding Source
Application Pre-column fluorescence derivatization reagent for HPLC frontiersin.org
Target Analytes Carboxylic Acids frontiersin.org
Detection Limit 20–50 fmol per 10-μl injection frontiersin.org

| Advantage | Allows for simple, rapid, and sensitive assays | frontiersin.org |

A specific and valuable application of this methodology is the analysis of fatty acids in biological samples. The derivatization of fatty acids in human serum with this compound enables their sensitive quantification via HPLC. frontiersin.org This is crucial for clinical diagnostics and metabolic research, where the levels of specific fatty acids can be indicative of various physiological or pathological states. The robustness of the derivatization reaction and the high fluorescence of the resulting products make it a valuable tool for complex biological matrices like serum. frontiersin.org

Development of Fluorescent Probes and Biosensors

The coumarin scaffold is widely adopted in the design of small-molecule fluorescent chemosensors due to its excellent biocompatibility, strong and stable fluorescence, and structural flexibility. nih.gov These properties allow for the development of probes that can detect specific ions, molecules, or changes in the microenvironment, such as pH.

The fluorescence of many coumarin derivatives is sensitive to the polarity and pH of their environment. Aminocoumarins, in particular, can exhibit pH-dependent fluorescence based on the protonation state of the amino group. When the amine is protonated in acidic conditions, it can alter the intramolecular charge transfer (ICT) characteristics of the molecule, leading to a change in fluorescence intensity or a shift in the emission wavelength.

This principle is the foundation for designing pH-responsive fluorescent probes. While research on other aminobenzocoumarins has shown significant fluorescence enhancement in acidic environments, this general mechanism suggests the potential for this compound to be integrated into probes designed to report on pH changes within biological compartments, such as lysosomes or endosomes, which maintain an acidic interior.

Table 2: Principles of Coumarin-Based pH Probes

Feature Description Relevance
Mechanism Protonation of the amine group alters the intramolecular charge transfer (ICT) pathway. This change in electronic properties directly affects the fluorescence output.
Response Typically results in an enhancement of fluorescence ("turn-on") in acidic conditions. Allows for clear detection of acidic environments.

| Application | Bioimaging of acidic organelles like lysosomes in live cells. | Enables the study of cellular processes that involve pH regulation. |

While direct integration of this compound into a glucose biosensor is not prominently documented, the broader family of coumarin derivatives is being explored for roles in glucose-related sensing. For instance, fluorescent conjugates of coumarin and cinnamic acid have been designed as environmentally sensitive probes for detecting α-glucosidase, an enzyme that plays a key role in carbohydrate digestion and is a major drug target for type II diabetes. frontiersin.org

These probes exhibit enhanced fluorescence when they bind to the enzyme, allowing for the detection of the enzyme and the screening of potential inhibitors. frontiersin.org This "turn-on" fluorescence response upon binding to a biological target is a core principle of biosensor design. The strong fluorescent signal of coumarin derivatives like this compound makes them attractive candidates for the fluorophore component in such systems, where changes in fluorescence can be correlated with the concentration or activity of biologically significant molecules like glucose or related enzymes.

Enzyme-Responsive Fluorogenic Probes

This compound and its analogs are employed as fluorogenic substrates for monitoring enzyme activity. The core principle lies in a significant change in fluorescence upon enzymatic modification. Aminomethylcoumarins are typically weakly fluorescent due to a photo-induced electron transfer (PET) quenching process involving the lone pair of electrons on the amine nitrogen. uconn.edu When an enzyme acts on a substrate containing this coumarin, for instance by cleaving a bond or modifying a part of the molecule, this quenching mechanism can be disrupted.

A common strategy involves the acylation of the aminomethyl group. Upon acylation, the energy of the electron lone pair is lowered, making them unavailable for the PET quenching process. uconn.edu This restores the native fluorescence of the coumarin core, leading to a "turn-on" fluorescent signal that can be correlated with enzyme activity. This mechanism is foundational for creating enzyme-responsive probes.

While direct studies on this compound for specific enzymes are not extensively detailed in available literature, the principle is demonstrated with closely related compounds. For example, a similar molecule, 7-methoxy-4-(aminomethyl)coumarin (MAMC), was designed as a selective substrate for the enzyme cytochrome P450 2D6. nih.gov In this system, the enzyme performs an O-demethylation reaction, converting the weakly fluorescent MAMC into the highly fluorescent metabolite 7-hydroxy-4-(aminomethyl)coumarin (HAMC). nih.gov The formation of the fluorescent product can be monitored in real-time to determine enzyme activity. nih.gov This illustrates the utility of the 4-(aminomethyl)coumarin scaffold in designing fluorogenic probes that signal enzymatic events through metabolically induced structural changes.

Table 1: Spectroscopic Properties of this compound

Property Value Conditions
Excitation Wavelength 353 nm In water
Emission Wavelength 451 nm In water

Data sourced from a study on PEG-based fluorescent hydrogels. uconn.edu

Bioconjugation and Immobilization Strategies for Sensing Systems

The primary amine group of this compound provides a reactive handle for covalent attachment to various matrices, enabling its use in sophisticated sensing systems. This bioconjugation capability is crucial for creating stable, reusable, and targeted biosensors.

The immobilization of this compound within hydrogel networks is a key strategy for developing biosensors. Poly(ethylene glycol) (PEG) based hydrogels are particularly suitable due to their biocompatibility and tunable properties. In one such application, this fluorophore was incorporated into a PEG-based hydrogel designed for glucose sensing. uconn.edu

Bovine Serum Albumin (BSA) is often included in these hydrogel formulations. BSA, a protein with a molecular weight of approximately 66.5 kDa, possesses numerous lysine residues (around 59), of which 30-35 have primary amines that can serve as reactive sites for crosslinking and functionalization within the hydrogel matrix. uconn.edu The covalent linkage of the fluorophore and other bioactive components, like enzymes, into a PEG-BSA hydrogel creates a stable, three-dimensional sensing platform.

Hydrogels functionalized with this compound can be designed as injectable biomaterials for in vivo monitoring. The physical properties of PEG-based hydrogels, such as their high water content and soft consistency, make them suitable for biomedical applications, including implantation and injection. By immobilizing the coumarin fluorophore and a specific recognition element (e.g., an enzyme) within an injectable hydrogel, a localized sensing depot can be created within the body. This allows for the potential continuous monitoring of specific analytes or enzymatic activities in a minimally invasive manner. The hydrophilicity of the this compound molecule, which can be adjusted by modifying the methoxy (B1213986) groups, is an important factor for its function within these aqueous biomaterial environments. uconn.edu

Fluorescent Amino Acid Synthesis and Peptide Assays

The compound this compound is a well-established fluorescent labeling reagent, particularly for molecules containing carboxylic acids, such as amino acids and peptides. scbt.comcapes.gov.brcenmed.com Its utility stems from its ability to form stable amide bonds with carboxyl groups, thereby tagging them with a fluorescent marker.

This derivatization is valuable for analytical purposes, such as in high-performance liquid chromatography (HPLC). capes.gov.br By reacting this compound with fatty acids or amino acids, the resulting fluorescent derivatives can be detected with high sensitivity. capes.gov.br This method allows for the simple and rapid assay of carboxylic acids, with detection limits reported to be in the femtomole (fmol) range. capes.gov.brresearchgate.net The application has been successfully used for the analysis of fatty acids in human serum. capes.gov.br This same principle is applicable to peptide assays, where the C-terminal carboxyl group or the side-chain carboxyl groups of acidic amino acids (aspartic acid, glutamic acid) can be targeted for labeling, facilitating their detection and quantification in complex biological samples.

Table 2: List of Compounds Mentioned

Compound Name Abbreviation
This compound -
7-methoxy-4-(aminomethyl)coumarin MAMC
7-hydroxy-4-(aminomethyl)coumarin HAMC
Poly(ethylene glycol) PEG

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The instructions to focus solely on this specific chemical and to adhere strictly to the outlined sections on its pharmacological and biological activity cannot be met with scientifically accurate and thorough information. Searches for its specific antimicrobial efficacy, antifungal properties, mechanisms of action, and anticancer potential (including apoptosis induction in HeLa and MCF-7 cells and caspase pathway activation) did not yield dedicated research studies with the required detailed findings and data.

While a significant body of research exists on the broader class of coumarins and their derivatives, including compounds with similar structural features (e.g., 6,7-dimethoxycoumarin or other 4-substituted coumarins), the user's explicit instruction to exclude any information not directly pertaining to "this compound" prevents the use of this related, but not specific, data. Presenting information from analogous compounds would not be scientifically accurate for the subject specified.

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Pharmacological and Biological Activity Research

Anticancer Potential and Modulatory Effects on Cell Biology

Cell Cycle Arrest (e.g., G2/M Phase)

While direct studies on the cell cycle effects of 4-(Aminomethyl)-6,7-dimethoxycoumarin (B14645) are not extensively documented, research on structurally similar coumarins provides insight into their potential antiproliferative activities. For instance, 5,7-dimethoxycoumarin has been shown to exhibit a cytostatic effect on melanoma cell lines. nih.gov This compound significantly reduces cell proliferation in a time- and dose-dependent manner by inducing a cell cycle block at the G0/G1 phase in both B16 murine and A375 human melanoma cells. nih.gov This growth reduction was associated with the induction of a differentiation process in the cancer cells. nih.gov

Further research into other flavonoids demonstrates the broader potential of this class of compounds to influence the cell cycle. For example, 4',7-dimethoxyflavanone, when applied to human breast cancer MCF-7 cells, resulted in cell cycle arrest at the G2/M phase and an increase in the sub-G1 phase DNA content, which is indicative of apoptosis. nih.gov Similarly, the flavonoid prunetrin has been observed to arrest the cell cycle in the G2/M phase in liver cancer Hep3B cells in a dose-dependent manner. This was accompanied by a decrease in the expression of key cyclin proteins like Cyclin B1, CDK1/CDC2, and CDC25c.

These findings, although not specific to this compound, suggest that the coumarin (B35378) and flavonoid scaffolds, particularly those with dimethoxy substitutions, are promising candidates for further investigation into their ability to modulate the cell cycle, including the potential for G2/M phase arrest.

Anti-inflammatory Properties and Immunomodulation

The coumarin scaffold is a well-established pharmacophore for anti-inflammatory activity. Research on derivatives closely related to this compound, such as scoparone (6,7-dimethoxycoumarin), has elucidated significant immunomodulatory effects.

Coumarin derivatives have demonstrated the ability to suppress the production of key pro-inflammatory cytokines. Studies on various coumarins have shown potent inhibitory effects on tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which are central mediators of inflammatory processes. nih.govnih.gov

For example, 4-hydroxy-7-methoxycoumarin has been found to reduce the production of TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells. nih.govnih.gov Similarly, 6,7-dihydroxy-4-methylcoumarin, a derivative of esculetin, decreased the levels of IL-1β and IL-6 in a dose-dependent manner in the same cell line. researchgate.net Another related compound, 6-methylcoumarin, also significantly lowered the expression of TNF-α and IL-6 in LPS-stimulated macrophages. nih.gov Esculetin 6-O-phosphate, a biorenovated derivative, also suppressed the LPS-stimulated secretion of IL-1β, IL-6, and TNF-α. koreascience.kr These findings underscore the potential of the 6,7-dimethoxycoumarin structure as a basis for potent inhibitors of pro-inflammatory cytokine production.

Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to a robust inflammatory response. Several coumarin derivatives have been investigated for their ability to modulate this response.

In studies using the RAW 264.7 macrophage cell line, pretreatment with various coumarins has been shown to mitigate the inflammatory effects of LPS stimulation. nih.govmdpi.com For instance, 4-hydroxy-7-methoxycoumarin significantly reduces the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in LPS-activated macrophages without causing cytotoxicity. nih.govmdpi.com This is achieved by decreasing the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.govmdpi.com The anti-inflammatory actions of this compound are also exerted by downregulating the activation of nuclear factor kappa B (NF-κB), a key transcription factor in the inflammatory response, by suppressing the degradation of its inhibitor, IκBα. nih.govmdpi.com

Furthermore, 6,7-dihydroxy-4-methylcoumarin has also been shown to significantly reduce NO and PGE2 levels in LPS-stimulated macrophages, which is linked to the downregulation of iNOS and COX-2. researchgate.net Mechanistic studies revealed that this compound also interferes with the NF-κB signaling pathway and reduces the phosphorylation of ERK and p38-MAPK. researchgate.net

Enzyme Inhibition and Modulation Studies

The coumarin nucleus is a versatile scaffold for the design of enzyme inhibitors, with derivatives showing activity against a range of important therapeutic targets.

Monoamine oxidases (MAO-A and MAO-B) are critical enzymes in the metabolism of neurotransmitters and are significant targets in the treatment of neurodegenerative and depressive disorders. scienceopen.com Coumarin derivatives have been extensively studied as MAO inhibitors. scienceopen.comnih.gov

A wide range of coumarin derivatives have been tested for their inhibitory activity against both MAO-A and MAO-B. nih.gov Many of these compounds exhibit a preference for MAO-B, with IC50 values ranging from the micromolar to the low-nanomolar scale. nih.gov For example, 7-[(3,4-difluorobenzyl)oxy]-3,4-dimethylcoumarin was identified as a highly potent MAO-B inhibitor with an IC50 value of 1.14 nM. nih.gov

The substitution pattern on the coumarin ring plays a crucial role in both the potency and selectivity of MAO inhibition. Phenyl substitution at the C-3 position has been found to enhance MAO-B inhibition, while a phenyl group at the C-4 position tends to favor MAO-A inhibition. scienceopen.com Certain 8-[(dialkylamino)methyl]-7-hydroxy-4-(2-oxo-2H-chromen-3-yl)-2H-chromen-2-ones have shown inhibitory potencies towards MAO-A in the single-digit micromolar range. preprints.org

Table 1: MAO Inhibitory Activity of Selected Coumarin Derivatives

CompoundMAO-A IC50 (µM)MAO-B IC50 (µM)Reference
Compound 3d (a 3-phenyl-daphnetin derivative)6.67 ± 0.03> 50 scienceopen.com
Compound 12b (a 4-phenyl-esculetin derivative)5.87 ± 0.63> 50 scienceopen.com
Compound 12a (a 3-phenyl-esculetin derivative)> 500.76 ± 0.03 scienceopen.com
Compound 22d (a 3-phenyl-7,8-dihydroxycoumarin)> 500.57 ± 0.03 scienceopen.com
7-[(3,4-difluorobenzyl)oxy]-3,4-dimethylcoumarin-0.00114 nih.gov

Acetylcholinesterase (AChE) is a key enzyme in the cholinergic nervous system, and its inhibition is a primary therapeutic strategy for Alzheimer's disease. nih.gov Coumarin derivatives have emerged as promising AChE inhibitors. nih.gov

The coumarin scaffold is considered a privileged structure for designing multifunctional agents against Alzheimer's disease due to its ability to interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE. Hybrids linking a coumarin moiety to various heterocyclic amines have been synthesized and evaluated as dual-binding site AChE inhibitors. nih.gov

For instance, the compound 4-[3-(4-phenylpiperazin-1-yl)propoxy]-2H-chromen-2-one displayed significant AChE inhibitory activity with an IC50 value of 2.42µM. nih.gov Molecular docking studies have indicated that such compounds can interact with crucial amino acids at both the CAS and PAS of the enzyme. nih.gov Other series of arylpiperazinyl derivatives of coumarin have also shown potent AChE inhibitory activity, with 8-acetyl derivatives exhibiting IC50 values in the low micromolar range. mdpi.com One of the most potent in this series had an IC50 of 1.52 ± 0.66 μM. mdpi.com

Some coumarin derivatives have been developed as dual inhibitors of both AChE and MAO-B, which is a promising multitarget approach for Alzheimer's disease. acs.org For example, 7-[(4-{[benzyl(methyl)amino]methyl}benzyl)oxy]-4-(hydroxymethyl)-2H-chromen-2-one has shown a tight-binding inhibition of MAO-B and also interacts effectively with the AChE enzymatic gorge. acs.org

Table 2: AChE Inhibitory Activity of Selected Coumarin Derivatives

CompoundAChE IC50 (µM)Reference
4-[3-(4-phenylpiperazin-1-yl)propoxy]-2H-chromen-2-one (15a)2.42 nih.gov
8-acetyl-7-hydroxy-4-methylcoumarin derivative (10)1.52 ± 0.66 mdpi.com
8-acetyl-7-hydroxy-4-methylcoumarin derivative (11)2.80 ± 0.69 mdpi.com
8-acetyl-7-hydroxy-4-methylcoumarin derivative (12)4.95 ± 0.48 mdpi.com
Furo[3,2-c]coumarin inhibitor (3d)4.1 cnr.it

Structure-Activity Relationships Governing Enzyme Inhibitiondovepress.comresearchgate.net

While direct structure-activity relationship (SAR) studies focusing exclusively on this compound are not extensively documented in publicly available research, the principles governing the enzyme inhibitory activity of the broader 6,7-dimethoxycoumarin and 4-substituted coumarin classes provide significant insights. Research on related compounds underscores the critical role of specific structural features in determining their inhibitory potency and selectivity.

A systematic modification of coumarin derivatives has revealed that the 6,7-dimethoxy substitution pattern is a key determinant for biological activity. For instance, in studies of analogs like 4-senecioyloxymethyl-6,7-dimethoxycoumarin, the 6,7-dimethoxy moiety was found to be important for its bioactivity nih.gov. This suggests that the electron-donating nature of these methoxy (B1213986) groups on the coumarin ring system can significantly influence the molecule's interaction with enzyme targets.

Furthermore, the nature of the substituent at the C4 position of the coumarin ring plays a pivotal role in modulating enzyme inhibition. Studies on a series of 4-substituted 6,7-dihydroxycoumarin derivatives have demonstrated that modifications at this position directly impact inhibitory activity against targets like the Mcl-1 protein nih.gov. For example, the introduction of a trifluoromethyl group at the C4 position resulted in the most potent inhibitory activity within the tested series nih.gov. This highlights the sensitivity of enzyme active sites to the steric and electronic properties of the C4 substituent. For this compound, the aminomethyl group at the C4 position introduces a basic, flexible side chain that can engage in hydrogen bonding and electrostatic interactions within an enzyme's active site, a common feature for inhibitors of various enzyme classes.

In the context of cholinesterase inhibition, extensive SAR studies on 3-phenyl-6,7-dimethoxycoumarin derivatives have shown that the 6,7-dimethoxycoumarin scaffold serves as an effective core for developing potent inhibitors nih.gov. The activity of these compounds is modulated by the substituents on the 3-phenyl ring, which in this case contains an (aminomethyl)phenyl group. This further reinforces the importance of the 6,7-dimethoxycoumarin nucleus in guiding the molecule to the enzyme's active site nih.gov.

The table below summarizes the inhibitory activities of representative coumarin derivatives, illustrating the influence of substitutions on their potency.

Compound/DerivativeTarget Enzyme/ProteinActivity (IC₅₀/Kᵢ)Key Structural Features
4-Trifluoromethyl-6,7-dihydroxycoumarinMcl-1Kᵢ = 0.21 µM6,7-dihydroxy, 4-CF₃
4-Senecioyloxymethyl-6,7-dimethoxycoumarinHUVEC tube formationNot specified6,7-dimethoxy, 4-substituted methyl
AP2238 (3-{4-[(benzylmethylamino)methyl]phenyl}-6,7-dimethoxy-2H-2-chromenone)Acetylcholinesterase (AChE)IC₅₀ = 26 nM6,7-dimethoxy, 3-substituted phenyl

This table is generated based on data from studies on related coumarin derivatives to illustrate SAR principles.

Insights from Computational and Structural Biology (e.g., Molecular Dynamics, X-ray Crystallography)dovepress.comresearchgate.net

Molecular docking simulations performed on various coumarin derivatives have consistently shown their ability to fit into the active sites of a range of enzymes. For instance, docking studies of 4-trifluoromethyl-6,7-dihydroxycoumarin with the Mcl-1 protein revealed strong interactions that supported its potent inhibitory activity nih.gov. These studies often highlight the role of the coumarin core in establishing hydrophobic and π-π stacking interactions with aromatic residues in the enzyme's binding pocket.

In a comprehensive study of 6,7-dimethoxycoumarin derivatives as acetylcholinesterase (AChE) inhibitors, molecular docking simulations were pivotal in understanding their mechanism of action nih.gov. The compound AP2238, which shares the 6,7-dimethoxycoumarin core, was shown to bind to both the catalytic and peripheral anionic sites of human AChE nih.gov. The docking models indicated that the coumarin ring system is involved in key interactions within the enzyme's active site gorge. For this compound, it can be hypothesized that the 6,7-dimethoxycoumarin scaffold would similarly anchor the molecule within an enzyme active site, while the flexible aminomethyl group at the C4 position would be available to form specific hydrogen bonds or salt bridges with nearby amino acid residues, thereby enhancing binding affinity and inhibitory potency.

The table below details the key molecular interactions observed in computational studies of related coumarin derivatives, which can infer the potential binding mode of this compound.

Compound DerivativeTarget EnzymeInteracting Amino Acid ResiduesType of Interaction
AP2238Acetylcholinesterase (AChE)Trp286, Tyr341π-π stacking
AP2238Acetylcholinesterase (AChE)Tyr72, Tyr124, Trp286Interactions with peripheral anionic site
4-Trifluoromethyl-6,7-dihydroxycoumarinMcl-1Not specifiedStrong interaction in docking simulation

This table is based on computational studies of analogous compounds to predict potential interactions.

These computational insights, combined with SAR data, provide a robust foundation for understanding the enzyme inhibitory potential of this compound and for guiding the future design of more potent and selective inhibitors based on this scaffold.

Advanced Research Perspectives and Future Directions

Design of Multitarget Ligands for Complex Pathophysiological Conditions (e.g., Neurodegenerative Diseases)

The multifactorial nature of neurodegenerative diseases like Alzheimer's and Parkinson's disease necessitates therapeutic strategies that can simultaneously address multiple pathological targets. The coumarin (B35378) scaffold is a promising framework for the development of such multitarget-directed ligands (MTDLs). frontiersin.orgnih.gov Derivatives of coumarin have been investigated as dual inhibitors of key enzymes implicated in neurodegeneration, namely acetylcholinesterase (AChE) and monoamine oxidases (MAO-A and MAO-B). nih.govnih.govresearchgate.netsemanticscholar.org

The inhibition of AChE helps to increase levels of the neurotransmitter acetylcholine, addressing the cognitive decline seen in Alzheimer's disease, while inhibition of MAO enzymes can help to modulate levels of other key neurotransmitters and reduce oxidative stress. frontiersin.org The 4-(aminomethyl)-6,7-dimethoxycoumarin (B14645) structure, with its aminomethyl group available for modification and the dimethoxy-substituted coumarin core, presents an ideal starting point for designing MTDLs. Future research will likely focus on creating hybrid molecules where the this compound core is linked to other pharmacophores known to interact with targets relevant to neurodegenerative diseases. The goal will be to fine-tune the inhibitory activity against both AChE and MAO enzymes to achieve a balanced and synergistic therapeutic effect. nih.govmdpi.com

Rational Development of Novel this compound Derivatives for Enhanced Bioactivity

The rational design of novel derivatives of this compound is a key area for future research, aimed at enhancing its biological activity and specificity. Structure-activity relationship (SAR) studies are crucial in this endeavor, providing insights into how modifications to the molecule's structure affect its biological function. nih.govnih.govscispace.comresearchgate.netrsc.org By systematically altering the substituents on the coumarin ring and the aminomethyl group, researchers can optimize the compound's interaction with its biological targets.

For instance, modifications to the aminomethyl group could be explored to improve binding affinity and selectivity for specific enzymes or receptors. The dimethoxy groups at the 6 and 7 positions also offer opportunities for modification to modulate the compound's electronic and steric properties, which can influence its pharmacokinetic and pharmacodynamic profile. The synthesis of a library of derivatives, followed by rigorous biological screening, will be essential to identify compounds with improved therapeutic potential. nih.govscispace.com

Translational Research and Potential In Vivo Applications of the Compound and its Conjugates

The inherent fluorescence of the coumarin nucleus makes this compound and its derivatives highly attractive for in vivo imaging applications. nih.govresearchgate.net Coumarin-based fluorescent probes are increasingly being used in biomedical research to visualize cellular processes and organelles. researchgate.netnih.govresearchgate.net The development of conjugates of this compound with targeting moieties, such as peptides or antibodies, could enable the specific labeling and imaging of diseased tissues, such as tumors or areas of neuroinflammation in the brain. nih.gov

Beyond imaging, there is potential for translational research into the therapeutic applications of this compound and its conjugates. For example, its use as a fluorescent tag could be combined with a therapeutic payload, creating theranostic agents that allow for simultaneous diagnosis and treatment. Future in vivo studies will be necessary to evaluate the biodistribution, pharmacokinetics, and efficacy of these coumarin-based agents in animal models of disease.

Exploration of Green Chemistry Methodologies for Sustainable Synthesis of Coumarin Compounds

The increasing demand for coumarin derivatives in various fields necessitates the development of environmentally friendly and sustainable synthetic methods. eurekalert.org Green chemistry principles are being applied to the synthesis of coumarins to reduce the use of hazardous reagents and solvents, minimize waste, and improve energy efficiency. eurekaselect.comjetir.org Methodologies such as microwave-assisted synthesis, ultrasound irradiation, and the use of eco-friendly catalysts like ionic liquids and biodegradable solvents are being explored for the synthesis of the coumarin scaffold. eurjchem.comrsc.org

Application of Computational Chemistry and Rational Drug Design Principles to this compound Derivatives

Computational chemistry and rational drug design are powerful tools for accelerating the discovery and optimization of new drug candidates. nih.gov Techniques such as molecular docking, quantitative structure-activity relationship (QSAR) studies, and molecular dynamics simulations can be applied to understand the interactions of this compound derivatives with their biological targets at the molecular level. nih.govnih.govacs.orgovid.comacademie-sciences.frmdpi.comresearchgate.net

Molecular docking studies can predict the binding modes of these compounds within the active sites of enzymes like AChE and MAO, providing insights for the design of more potent and selective inhibitors. academie-sciences.frresearchgate.net QSAR models can establish a mathematical relationship between the chemical structure of the derivatives and their biological activity, enabling the prediction of the activity of novel, unsynthesized compounds. mdpi.com These computational approaches will play a crucial role in guiding the rational design of new this compound derivatives with enhanced therapeutic properties. ontosight.ainih.gov

Emerging Roles in Advanced Material Science and Biotechnology Platforms

The unique photophysical properties of coumarins, including their strong fluorescence, make them valuable components in the development of advanced materials and biotechnology platforms. Derivatives of this compound can be incorporated into polymers or other materials to create fluorescent sensors for the detection of metal ions or other analytes. nih.gov Their application as fluorescent probes is a significant area of interest in biotechnology, where they can be used for bioimaging and in high-throughput screening assays. nih.govresearchgate.netnih.govrsc.org

Future research may explore the use of this compound derivatives in the development of organic light-emitting diodes (OLEDs) or as components of photoresponsive materials. In biotechnology, the ability to conjugate this fluorescent molecule to biomolecules such as proteins and nucleic acids opens up possibilities for developing novel diagnostic tools and research reagents. acs.org

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing 4-(Aminomethyl)-6,7-dimethoxycoumarin?

  • Methodology : Synthesis typically involves introducing the aminomethyl group via nucleophilic substitution or reductive amination of precursor brominated coumarins (e.g., 4-(Bromomethyl)-6,7-dimethoxycoumarin). Characterization employs nuclear magnetic resonance (NMR) for structural confirmation, high-performance liquid chromatography (HPLC) for purity assessment, and mass spectrometry (MS) for molecular weight verification. For fluorescent labeling applications, confirm reactivity using UV-Vis and fluorescence spectroscopy .

Q. How can researchers quantify this compound in biological matrices?

  • Methodology : Reverse-phase HPLC with UV detection (λ = 320–340 nm) is standard. For complex matrices (e.g., plasma), protein precipitation with acetonitrile or solid-phase extraction improves sensitivity. Calibration curves using spiked samples validate linearity (R² > 0.99), with limits of detection (LOD) typically < 10 ng/mL. Confirm metabolite profiles via liquid chromatography-tandem mass spectrometry (LC-MS/MS) .

Q. What solvents and storage conditions are optimal for maintaining compound stability?

  • Methodology : Use chloroform, dichloromethane, or dimethyl sulfoxide (DMSO) for dissolution. Avoid aqueous buffers unless stabilized (e.g., pH 7.4 with 0.1% BSA). Store lyophilized powder at -20°C in airtight, light-protected containers. Monitor degradation via HPLC over 6–12 months to establish shelf-life .

Advanced Research Questions

Q. How does this compound modulate the FOXO3/p27 signaling pathway in leukemia cells?

  • Methodology : Treat K562 cells with varying concentrations (e.g., 10–100 µM) for 24–72 hours. Assess FOXO3 nuclear translocation via immunofluorescence and p27 expression via Western blot. Validate pathway specificity using FOXO3 siRNA knockdown followed by cell cycle analysis (flow cytometry) and qRT-PCR for CDK4/CDK6 regulation .

Q. What is the role of cytochrome P-450 isoenzymes in the regioselective demethylation of this compound?

  • Methodology : Incubate with rat liver microsomes or recombinant CYP isoforms (e.g., CYP1A2, CYP2D6) in NADPH-enriched buffers. Identify metabolites (e.g., 6-hydroxy-7-methoxycoumarin) via LC-MS/MS. Competitive inhibition assays using isoform-specific inhibitors (e.g., α-naphthoflavone for CYP1A2) clarify metabolic pathways .

Q. How does the compound reduce placental tissue factor (TF) mRNA expression in anti-phospholipid syndrome (APS) models?

  • Methodology : Induce APS in pregnant rats via β2-glycoprotein I immunization. Administer this compound (10–50 mg/kg/day) orally. Measure placental TF mRNA via RT-PCR and thrombus formation via histopathology. Correlate with lipid profiles (LDL, cholesterol) and oxidative stress markers (MDA, SOD) .

Q. What structural features enhance its hypolipidemic activity compared to other coumarin derivatives?

  • Methodology : Compare cholesterol-lowering efficacy in hyperlipidemic rats using analogs (e.g., 7-methoxycoumarin, scoparone). Conduct molecular docking to assess interactions with lipid metabolism targets (e.g., HMG-CoA reductase). Validate structure-activity relationships (SAR) via in vitro assays (e.g., LDL oxidation inhibition) .

Q. How does the compound act as a fluorescent probe for detecting conformational changes in membrane proteins?

  • Methodology : Label sarcoplasmic reticulum Ca²⁺-ATPase with this compound (1:10 molar ratio). Monitor fluorescence polarization changes (ex: 360 nm, em: 460 nm) during ATP hydrolysis or calcium binding. Compare labeled vs. unlabeled protein activity to confirm probe neutrality .

Key Considerations

  • Contradictions : While 6,7-dimethoxycoumarin derivatives show hypolipidemic effects , some analogs (e.g., 5,7-dimethoxycoumarin) exhibit cytotoxicity in HIV-1 inhibition assays . Dose optimization is critical.
  • Analytical Validation : Ensure batch-to-batch consistency via NMR and HPLC, as purity impacts biological activity (e.g., ≥98% purity required for in vivo studies) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.